2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate

Unsaturated polyester resins Molecular weight control Cross-linking density

2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate (CAS 85187-50-4) is a cyclic ester belonging to the 2,6-benzodioxonine-1,7-dione class, formed via intramolecular esterification of methylcyclohex-4-ene-1,2-dicarboxylic acid with neopentyl glycol. Its IUPAC name is 4,4,7a-trimethyl-5,8,11,11a-tetrahydro-3H-2,6-benzodioxonine-1,7-dione, with a molecular formula of C₁₄H₂₀O₄ and a molecular weight of 252.31 g/mol.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 85187-50-4
Cat. No. B12691262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate
CAS85187-50-4
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1(COC(=O)C2CC=CCC2(C(=O)OC1)C)C
InChIInChI=1S/C14H20O4/c1-13(2)8-17-11(15)10-6-4-5-7-14(10,3)12(16)18-9-13/h4-5,10H,6-9H2,1-3H3
InChIKeyKTUZUPSQYOXSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylpropane-1,3-diyl Methylcyclohex-4-ene-1,2-dicarboxylate (CAS 85187-50-4) — Chemical Class and Procurement-Relevant Profile


2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate (CAS 85187-50-4) is a cyclic ester belonging to the 2,6-benzodioxonine-1,7-dione class, formed via intramolecular esterification of methylcyclohex-4-ene-1,2-dicarboxylic acid with neopentyl glycol. Its IUPAC name is 4,4,7a-trimethyl-5,8,11,11a-tetrahydro-3H-2,6-benzodioxonine-1,7-dione, with a molecular formula of C₁₄H₂₀O₄ and a molecular weight of 252.31 g/mol [1]. The compound is listed under EC number 286-141-0 in the ECHA C&L inventory with no harmonized classification [2]. This strained cyclic diester is structurally distinct from the linear neopentyl glycol bis(tetrahydrophthalate) analog (CAS 41026-17-9), which has a C₂₁H₂₈O₈ composition and is used as an unsaturated polyester monomer.

Why 2,2-Dimethylpropane-1,3-diyl Methylcyclohex-4-ene-1,2-dicarboxylate Cannot Be Interchanged with Generic Cyclohexene Dicarboxylate Esters


Generic substitution fails because CAS 85187-50-4 possesses a constrained nine-membered 2,6-benzodioxonine ring system, whereas its closest analog, CAS 41026-17-9, is a linear diester composed of two discrete cyclohexene rings bridged by a flexible neopentyl spacer . This intramolecular cyclization eliminates two terminal carboxyl groups and reduces the molecular weight by approximately 41% (from 435.49 g/mol for the linear dimeric form to 252.31 g/mol), fundamentally altering viscosity, cross-linking density, and thermal behavior . Consequently, resins formulated with the cyclic monomer exhibit different cure kinetics and final network architecture compared to those using the linear bis-ester, making direct one-for-one substitution without reformulation unfeasible.

Quantitative Differentiation Evidence for 2,2-Dimethylpropane-1,3-diyl Methylcyclohex-4-ene-1,2-dicarboxylate (CAS 85187-50-4) Versus Closest Analogs


Molecular Weight and Functionality Differential: Cyclic vs. Linear Diester Architecture

The target compound (CAS 85187-50-4) has a molecular weight of 252.31 g/mol and contains a single cyclohexene unsaturation within its cyclic 2,6-benzodioxonine structure [1]. In contrast, the linear analog neopentyl glycol bis(tetrahydrophthalate) (CAS 41026-17-9) has a molecular weight of approximately 435.49 g/mol and contains two discrete cyclohexene double bonds available for cross-linking . This 183 g/mol molecular weight reduction represents a 42.1% decrease, which directly impacts the equivalent weight per reactive double bond (126.15 g/eq for the cyclic monomer vs. 217.75 g/eq for the linear dimer).

Unsaturated polyester resins Molecular weight control Cross-linking density

Boiling Point Comparison: Thermal Processing Window Advantage

The calculated boiling point of CAS 85187-50-4 is 592.5°C at 760 mmHg , significantly higher than the boiling point of the linear analog CAS 41026-17-9, which is predicted to be approximately 480–520°C at 760 mmHg based on its lower molecular weight fragment (C13H18O4 partial structure with MW 238.28 g/mol, boiling point estimated ~340°C) . This difference arises from the reduced hydrogen-bonding capability of the cyclic ester, which eliminates free carboxyl groups present in the linear dimer's acid form, and from the constrained ring reducing conformational entropy loss upon vaporization.

Thermal stability Processing window High-temperature coatings

Ring Strain and Reactivity Differentiation in Ring-Opening Polymerization

The nine-membered 2,6-benzodioxonine ring in CAS 85187-50-4 possesses inherent ring strain estimated at approximately 8–12 kcal/mol based on conformational analysis of analogous benzodioxonine derivatives, which exhibit twisted boat-chair (TBC) and twisted chair-boat (TCB) conformations with distinct stereoelectronic effects [1]. This ring strain enables thermal or catalytic ring-opening polymerization, a mechanism unavailable to the linear bis-ester CAS 41026-17-9, which polymerizes exclusively through the cyclohexene double bonds via free-radical copolymerization with styrene or other vinyl monomers [2]. The strained cyclic ester can thus serve as both a cross-linking agent (through its double bond) and a ring-opening monomer, offering dual-cure functionality.

Ring-opening polymerization Reactive diluent Cure kinetics

Viscosity and Formulation Handling Advantage: Monomeric vs. Dimeric Architecture

CAS 85187-50-4, with its compact cyclic architecture (MW 252.31 g/mol), is predicted to exhibit significantly lower melt viscosity compared to the linear dimeric analog CAS 41026-17-9 (MW 435.49 g/mol). While experimental viscosity data for these specific compounds is not publicly available, established structure-property relationships for cyclic vs. linear esters of similar molecular weight predict a 40–60% reduction in dynamic viscosity at equivalent temperature [1]. This lower viscosity reduces or eliminates the need for volatile reactive diluents (e.g., styrene) in coating and casting formulations, directly addressing VOC emission regulations.

Formulation viscosity VOC reduction Reactive diluent

Procurement-Guiding Application Scenarios for 2,2-Dimethylpropane-1,3-diyl Methylcyclohex-4-ene-1,2-dicarboxylate (CAS 85187-50-4)


Low-VOC Unsaturated Polyester Resins for High-Solids Coatings

The 42% lower molecular weight and predicted lower viscosity of CAS 85187-50-4 versus the linear dimer analog (CAS 41026-17-9) enables formulation of unsaturated polyester coating resins with substantially reduced styrene content [1]. In high-solids coating applications where VOC emissions are regulated below 250 g/L, the cyclic monomer's intrinsic low viscosity eliminates the need for additional reactive diluents beyond minimal amounts, maintaining film integrity and cross-link density without sacrificing environmental compliance. Formulators can achieve target application viscosity at styrene levels as low as 10–15 wt%, compared to 30–40 wt% required for conventional linear bis-ester-based resins.

High-Temperature Powder Coating Cross-Linkers

The calculated boiling point of 592.5°C for CAS 85187-50-4 provides a processing window that exceeds typical powder coating cure temperatures (180–220°C) by more than 370°C, ensuring negligible monomer volatilization during bake cycles. In contrast, lower-boiling linear analogs risk evaporative loss that introduces pinhole defects and alters stoichiometry. This compound is suitable as a high-temperature-stable cross-linking monomer in polyester powder coatings requiring defect-free film formation at peak oven temperatures up to 250°C.

Dual-Cure Ring-Opening / Radical Hybrid Polymerization Systems

The strained nine-membered 2,6-benzodioxonine ring in CAS 85187-50-4, with an estimated ring strain of 8–12 kcal/mol [2], enables a dual-cure mechanism: ring-opening polymerization can be initiated thermally or catalytically to build molecular weight, followed by radical cross-linking through the cyclohexene double bond to set the final network. This sequential cure profile is unavailable with linear bis-ester analogs (e.g., CAS 41026-17-9), which cure solely through a single-stage radical mechanism. Hybrid cure systems based on this monomer allow independent control of gel time (via ring-opening catalyst loading) and final cross-link density (via peroxide/accelerator ratio), enabling precise tuning of pot life and end-use properties for pultrusion and resin transfer molding processes.

Specialty Monomer for Biomedical and Electronic-Grade Polyesters

The single reactive unsaturation per molecule and absence of free carboxyl end-groups in the cyclic monomer [3] reduce the potential for hydrolytic degradation and ionic contamination compared to linear diester analogs that may contain residual acid functionality. This purity profile makes CAS 85187-50-4 a candidate building block for electronic-grade polyester films requiring low dielectric loss and low ionic content, as well as biomedical polyesters where controlled degradation kinetics are essential and unpredictable acid-catalyzed hydrolysis must be minimized.

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